molecular formula C15H20N2O3 B6646544 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

Katalognummer B6646544
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: UGEFPIBBZFOJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid, also known as CPP-115, is a drug that has been researched for its potential use in treating various neurological disorders. It is a prodrug of vigabatrin, a medication that is used to treat epilepsy. CPP-115 is thought to work by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Wirkmechanismus

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, which works by irreversibly inhibiting the enzyme GABA transaminase (GABA-T). GABA-T is responsible for breaking down GABA in the brain, so inhibiting this enzyme leads to increased levels of GABA. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is thought to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to increase GABA levels in the brain, which can lead to a number of physiological effects. These include reduced neuronal excitability, decreased seizure activity, and decreased drug-seeking behavior. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has also been shown to have anxiolytic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in lab experiments is that it has been well-studied and is relatively easy to synthesize. Additionally, because 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, it has a similar mechanism of action and can be used as a substitute for vigabatrin in some experiments. However, one limitation of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is that it may not be effective in all animal models, and its effectiveness in humans is still being studied.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid. One area of interest is the drug's potential use in treating addiction. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to reduce drug-seeking behavior in animal models, and there is some evidence to suggest that it may be effective in treating cocaine addiction in humans. Another area of interest is the drug's potential use in treating anxiety disorders. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to have anxiolytic effects in animal models, and there is some evidence to suggest that it may be effective in treating anxiety in humans. Finally, there is ongoing research into the safety and efficacy of 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in treating epilepsy and other neurological disorders.

Synthesemethoden

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The process typically begins with the reaction of 3-bromoaniline with cyclopentanone to form 3-(cyclopentylamino)aniline. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to form 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to be effective in reducing seizures and decreasing drug-seeking behavior in animal models.

Eigenschaften

IUPAC Name

3-[3-[(1-aminocyclopentanecarbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c16-15(8-1-2-9-15)14(20)17-12-5-3-4-11(10-12)6-7-13(18)19/h3-5,10H,1-2,6-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEFPIBBZFOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NC2=CC=CC(=C2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.